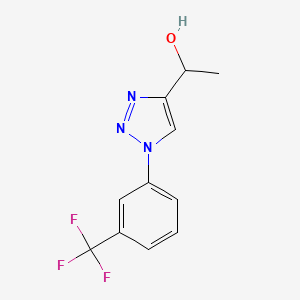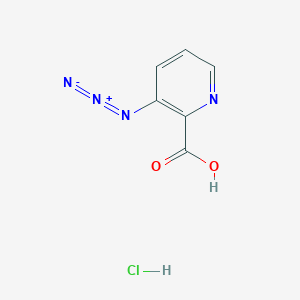
3-Azidopyridine-2-carboxylicacidhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Azidopyridine-2-carboxylic acid hydrochloride is a chemical compound that belongs to the class of azides Azides are known for their high reactivity and are commonly used in organic synthesis, particularly in the formation of nitrogen-containing heterocycles
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-azidopyridine-2-carboxylic acid hydrochloride typically involves the introduction of an azide group into a pyridine ring. One common method is the nucleophilic substitution reaction where a halogenated pyridine derivative reacts with sodium azide. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: In an industrial setting, the production of 3-azidopyridine-2-carboxylic acid hydrochloride may involve continuous flow processes to ensure safety and efficiency, given the potentially explosive nature of azides. The use of automated systems and controlled reaction conditions helps in scaling up the production while minimizing risks.
化学反応の分析
Types of Reactions: 3-Azidopyridine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The azide group can be replaced by other nucleophiles, such as amines or thiols, leading to the formation of substituted pyridine derivatives.
Cycloaddition Reactions:
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or triphenylphosphine.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, DMF, elevated temperatures.
Cycloaddition: Alkynes, copper(I) catalysts, room temperature.
Reduction: Hydrogen gas, palladium catalyst, or triphenylphosphine.
Major Products:
Substituted Pyridines: Formed through nucleophilic substitution.
Triazoles: Formed through cycloaddition reactions.
Aminopyridines: Formed through reduction of the azide group.
科学的研究の応用
3-Azidopyridine-2-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex nitrogen-containing heterocycles.
Biology: Employed in the study of enzyme mechanisms and as a precursor for bioorthogonal labeling reagents.
Medicine: Investigated for its potential use in drug discovery, particularly in the development of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-azidopyridine-2-carboxylic acid hydrochloride largely depends on the specific application and the chemical reactions it undergoes. In cycloaddition reactions, the azide group acts as a dipole, reacting with dipolarophiles like alkynes to form stable triazole rings. In biological systems, the azide group can be selectively targeted and modified, allowing for precise labeling and tracking of biomolecules.
類似化合物との比較
2-Azidopyridine: Another azide-containing pyridine derivative with similar reactivity but different substitution patterns.
4-Azidopyridine: Similar in structure but with the azide group at a different position on the pyridine ring.
3-Azidopyridine: Lacks the carboxylic acid group but shares the azide functionality.
Uniqueness: 3-Azidopyridine-2-carboxylic acid hydrochloride is unique due to the presence of both the azide and carboxylic acid groups, which provide distinct reactivity and versatility in chemical synthesis. The combination of these functional groups allows for a wide range of chemical transformations and applications, making it a valuable compound in various research fields.
特性
CAS番号 |
2138111-99-4; 2378502-59-9 |
|---|---|
分子式 |
C6H5ClN4O2 |
分子量 |
200.58 |
IUPAC名 |
3-azidopyridine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H4N4O2.ClH/c7-10-9-4-2-1-3-8-5(4)6(11)12;/h1-3H,(H,11,12);1H |
InChIキー |
KVKRYRTWQVBVFM-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(N=C1)C(=O)O)N=[N+]=[N-].Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanethioamide](/img/structure/B2987874.png)
![5-Methyl-7-(4-(2-(naphthalen-1-yloxy)ethyl)piperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2987875.png)
![Methyl 5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2987876.png)
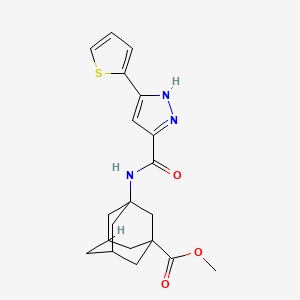
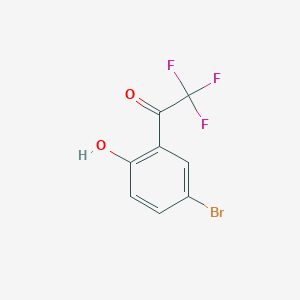
![[3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2987883.png)
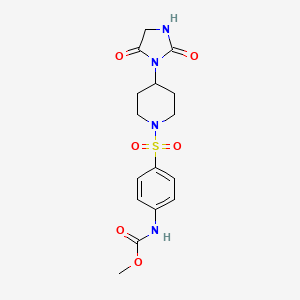
![Ethyl [(3-nitropyridin-2-yl)sulfanyl]acetate](/img/structure/B2987885.png)


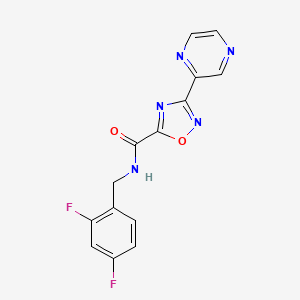
![2,4-dichloro-N-{5-oxo-2-phenyl-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}benzamide](/img/structure/B2987891.png)
![Tert-butyl 6'-chloro-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[3,2-B]pyridine]-1-carboxylate](/img/structure/B2987892.png)
